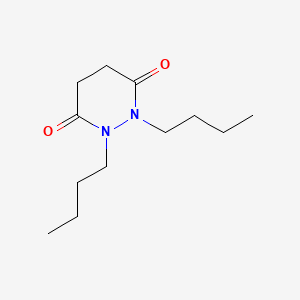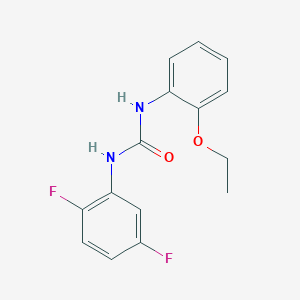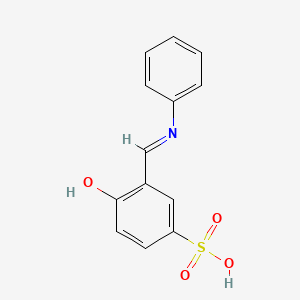
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane is a complex organic compound that features a quinazoline moiety linked to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline and piperidine intermediates, followed by their coupling. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinazoline moiety, where the chlorine atom is replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions include quinazoline N-oxides, reduced piperidine derivatives, and substituted quinazoline compounds.
Scientific Research Applications
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or increased apoptosis in cancer cells. The piperidine ring enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and are known for their inhibitory activity against protein kinase B (PKB) .
N-(piperidine-4-yl) benzamide compounds: These compounds have shown cytotoxicity against cancer cells and share structural similarities with the piperidine moiety .
The uniqueness of this compound lies in its dual quinazoline-piperidine structure, which provides a versatile framework for various chemical modifications and biological activities.
Properties
CAS No. |
52791-50-1 |
|---|---|
Molecular Formula |
C28H30Cl2N6 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
7-chloro-4-[4-[2-[1-(7-chloroquinazolin-4-yl)piperidin-4-yl]ethyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C28H30Cl2N6/c29-21-3-5-23-25(15-21)31-17-33-27(23)35-11-7-19(8-12-35)1-2-20-9-13-36(14-10-20)28-24-6-4-22(30)16-26(24)32-18-34-28/h3-6,15-20H,1-2,7-14H2 |
InChI Key |
CTANXOBLOROWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl)C5=NC=NC6=C5C=CC(=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


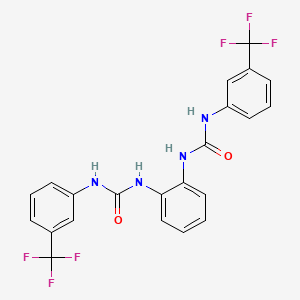

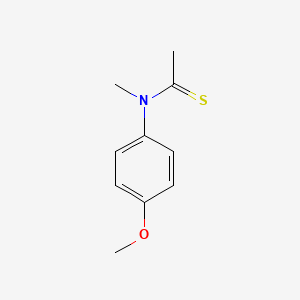


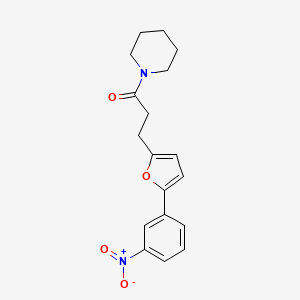
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

